molecular formula C8H7ClN2O4 B169116 Ethyl 6-chloro-5-nitronicotinate CAS No. 171876-22-5

Ethyl 6-chloro-5-nitronicotinate

Cat. No.: B169116
CAS No.: 171876-22-5
M. Wt: 230.6 g/mol
InChI Key: RJGYARAKIVLQAQ-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-5-nitronicotinate is a chemical compound with the molecular formula C8H7ClN2O4 and a molecular weight of 230.61 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of a chloro group at the 6th position and a nitro group at the 5th position on the pyridine ring, with an ethyl ester functional group.

Mechanism of Action

Mode of Action

The mode of action of Ethyl 6-chloro-5-nitronicotinate is currently unknown due to the lack of comprehensive studies . The compound’s interaction with its targets and any resulting changes remain to be elucidated.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of this compound is currently unavailable .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-5-nitronicotinate typically involves the nitration of ethyl nicotinate followed by chlorination. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 5th position. The resulting product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 6th position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-5-nitronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: Ethyl 6-chloro-5-aminonicotinate.

    Substitution: Ethyl 6-substituted-5-nitronicotinate derivatives.

    Hydrolysis: 6-chloro-5-nitronicotinic acid.

Scientific Research Applications

Ethyl 6-chloro-5-nitronicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

Ethyl 6-chloro-5-nitronicotinate can be compared with other similar compounds such as:

These compounds share similar chemical properties but differ in their reactivity and applications due to the different substituents and their positions on the pyridine ring.

Properties

IUPAC Name

ethyl 6-chloro-5-nitropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O4/c1-2-15-8(12)5-3-6(11(13)14)7(9)10-4-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGYARAKIVLQAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396369
Record name Ethyl 6-chloro-5-nitronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171876-22-5
Record name Ethyl 6-chloro-5-nitronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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